molecular formula C11H17NO2 B13566088 (1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylicacid

(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylicacid

Cat. No.: B13566088
M. Wt: 195.26 g/mol
InChI Key: FWZFCDRZCCCMPJ-RSMPGPOFSA-N
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Description

(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[321]octane-3-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the cyclopropyl group through a series of substitution reactions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques, such as continuous flow reactors, to optimize yield and purity. These methods often incorporate advanced purification techniques, including chromatography and crystallization, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific groups in the compound.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Scientific Research Applications

(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.

    Benzothiazole derivatives: Compounds with similar bicyclic structures used in various chemical applications.

Uniqueness

What sets (1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid apart is its specific stereochemistry and the presence of the cyclopropyl group, which imparts unique chemical and biological properties not found in other similar compounds.

This detailed overview highlights the significance of (1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid in various scientific domains, emphasizing its potential for future research and applications.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(1R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid

InChI

InChI=1S/C11H17NO2/c13-11(14)7-5-9-3-4-10(6-7)12(9)8-1-2-8/h7-10H,1-6H2,(H,13,14)/t7?,9-,10+

InChI Key

FWZFCDRZCCCMPJ-RSMPGPOFSA-N

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2C3CC3)C(=O)O

Canonical SMILES

C1CC1N2C3CCC2CC(C3)C(=O)O

Origin of Product

United States

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